molecular formula C17H16BrNO B1293314 3-Azetidinomethyl-3'-bromobenzophenone CAS No. 898771-57-8

3-Azetidinomethyl-3'-bromobenzophenone

Cat. No.: B1293314
CAS No.: 898771-57-8
M. Wt: 330.2 g/mol
InChI Key: QJHMGQMENLFAKT-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3’-bromobenzophenone: is a synthetic organic compound with the molecular formula C17H16BrNO . It consists of a bromobenzophenone moiety and an azetidinomethyl group. This compound is known for its unique structure, which combines the properties of both azetidine and bromobenzophenone, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-bromobenzophenone typically involves the following steps:

  • Formation of Bromobenzophenone: : The initial step involves the bromination of benzophenone to form bromobenzophenone. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Azetidinomethylation: : The next step involves the introduction of the azetidinomethyl group. This can be achieved through a nucleophilic substitution reaction where the bromobenzophenone reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-bromobenzophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-bromobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

3-Azetidinomethyl-3’-bromobenzophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-bromobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biological pathways. The bromobenzophenone moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azetidinomethyl-4’-bromobenzophenone
  • 3-Azetidinomethyl-3’-chlorobenzophenone
  • 3-Azetidinomethyl-3’-fluorobenzophenone

Uniqueness

3-Azetidinomethyl-3’-bromobenzophenone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro- or fluoro- counterparts. Additionally, the azetidinomethyl group provides a unique scaffold for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHMGQMENLFAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643250
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-57-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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